Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

Catalog No.
S674924
CAS No.
27148-03-4
M.F
C7H5NO2S2
M. Wt
199.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

CAS Number

27148-03-4

Product Name

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

IUPAC Name

1,1-dioxo-1,2-benzothiazole-3-thione

Molecular Formula

C7H5NO2S2

Molecular Weight

199.3 g/mol

InChI

InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)

InChI Key

BAVQVWLILLHJKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=S)NS2(=O)=O

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NS2(=O)=O

Synthesis and Characterization:

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, also known as 1,2-benzisothiazolin-3-one (BIT), is a heterocyclic compound with various applications in scientific research. Its synthesis has been reported in several studies, often involving the reaction of o-aminobenzenethiol with various oxidizing agents like chloramine-T or hydrogen peroxide [, ]. The structure and properties of the synthesized BIT are typically characterized using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy [, ].

Antimicrobial Activity:

One of the primary research areas for BIT lies in its antimicrobial properties. Studies have shown that BIT exhibits broad-spectrum activity against bacteria, fungi, and algae [, ]. The mechanism of action is not fully understood but is believed to involve disruption of the cell membrane and inhibition of protein synthesis in microorganisms []. Due to its antimicrobial properties, BIT is often used as a preservative in various products such as paints, cosmetics, and industrial fluids [].

Research in Enzyme Inhibition:

BIT has also been investigated for its potential to inhibit various enzymes. Studies have shown that BIT can inhibit enzymes involved in different biological processes, such as tyrosinase, urease, and carbonic anhydrase [, ]. This enzyme inhibitory activity suggests potential applications of BIT in the development of new drugs for various diseases.

Other Research Applications:

Apart from the aforementioned areas, BIT is being explored for various other research applications. These include:

  • Corrosion inhibition: Studies suggest that BIT can act as a corrosion inhibitor for metals like steel and copper.
  • Antioxidant activity: BIT has been shown to exhibit some antioxidant properties, potentially offering protection against oxidative stress.
  • Polymer synthesis: BIT has been investigated as a potential monomer for the synthesis of functional polymers with antimicrobial properties.

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound characterized by its unique structure, which includes a benzene ring fused to an isothiazole moiety. It has the molecular formula C7H5NO2S2C_7H_5NO_2S_2 and a molecular weight of approximately 199.3 g/mol . The compound is recognized for its distinctive thione and dioxide functional groups, contributing to its chemical reactivity and biological properties.

Due to the presence of sulfur and nitrogen in its structure. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can be attacked by nucleophiles, leading to the substitution of the thione group.
  • Oxidation Reactions: The thione can be oxidized to form sulfoxides or sulfones, increasing its reactivity.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming more complex structures.

These reactions make it a versatile compound in synthetic organic chemistry.

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity: The compound demonstrates potential as an antioxidant, which can help in mitigating oxidative stress in biological systems.
  • Cytotoxic Effects: Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide typically involves several key steps:

  • Formation of Isothiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thioketones and amines.
  • Introduction of Dioxide Group: Oxidation methods are employed to convert thione groups into the corresponding dioxide forms.
  • Purification: Techniques such as recrystallization or chromatography are used to obtain pure samples suitable for further study.

These methods highlight the compound's synthetic versatility and accessibility in laboratory settings .

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide finds applications across various fields:

  • Pharmaceuticals: Its antimicrobial and cytotoxic properties make it a candidate for drug development.
  • Agriculture: It may be used as a biopesticide due to its efficacy against plant pathogens.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic or optical properties.

Studies on the interactions of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide with biological molecules are crucial for understanding its mechanisms of action. Research indicates that:

  • It interacts with cellular targets such as enzymes and receptors, influencing various biochemical pathways.
  • Its antioxidant properties may protect cells from oxidative damage by scavenging free radicals.

These findings underscore the importance of further investigations into its pharmacokinetics and toxicology .

Several compounds share structural similarities with Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Benzisothiazol-3(2H)-oneBenzisothiazoleExhibits strong antibacterial properties .
BenzothiazoleThiazole derivativeKnown for its role in rubber manufacturing .
BenzimidazoleImidazole derivativeNotable for its use in antifungal medications .

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is unique due to its specific thione and dioxide functional groups, which contribute to its distinct reactivity and biological activity compared to these similar compounds.

XLogP3

1.5

Other CAS

27148-03-4

Dates

Last modified: 08-15-2023

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